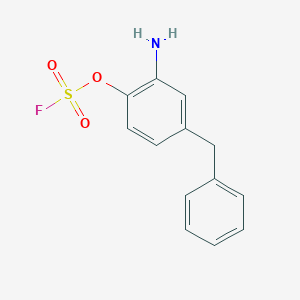

2-Amino-4-benzyl-1-fluorosulfonyloxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the benzyl group, the amino group, and the fluorosulfonyloxy group in the correct positions on the benzene ring. This could potentially be achieved through various organic chemistry reactions, such as Friedel-Crafts alkylation, nitration followed by reduction, and sulfonylation .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the benzene ring. The benzene ring is planar due to the conjugated pi system, and the groups attached to it would occupy positions above and below this plane. The exact geometry would depend on the specific locations of the groups on the ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating and electron-withdrawing effects of the different groups. The amino group is a strong electron-donating group, while the fluorosulfonyloxy group is a strong electron-withdrawing group. These effects could influence the sites of electrophilic and nucleophilic attack on the molecule, affecting its behavior in chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar fluorosulfonyloxy group and the polar amino group could give the compound some degree of solubility in polar solvents. The aromatic benzene ring could contribute to its solubility in nonpolar solvents .Applications De Recherche Scientifique

- Application : 2-Amino-4-benzyl-1-fluorosulfonyloxybenzene can serve as a covalent drug candidate. By selectively binding to target proteins and forming stable covalent bonds, it may offer improved therapeutic outcomes .

- Application : Researchers can introduce 2-Amino-4-benzyl-1-fluorosulfonyloxybenzene as a non-natural amino acid (covalent amino acid, PrUAA) into proteins. This modification enables site-specific covalent cross-linking with target antigens, potentially enhancing protein-based therapies .

- Application : By incorporating 2-Amino-4-benzyl-1-fluorosulfonyloxybenzene into antibody fragments, researchers can achieve site-specific covalent binding to antigens. This approach combines tissue penetration advantages with prolonged drug action .

- Application : 2-Amino-4-benzyl-1-fluorosulfonyloxybenzene can be used as a probe to investigate protein reactivity and identify electrophilic amino acid residues in complex biological environments .

- Application : Researchers can modify proteins with 2-Amino-4-benzyl-1-fluorosulfonyloxybenzene to create site-specific labels. These labeled proteins allow precise visualization and functional studies .

- Application : 2-Amino-4-benzyl-1-fluorosulfonyloxybenzene can be used as a cross-linker to stabilize transient protein complexes. Mass spectrometry-based proteomics can then reveal interacting partners .

Covalent Drug Development

Protein Engineering

Antibody Fragment Modification

Chemical Biology Studies

Targeted Protein Labeling

Chemical Cross-Linking in Proteomics

Mécanisme D'action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it were a drug, its mechanism of action would depend on its interactions with biological molecules in the body. If it were a reagent in a chemical reaction, its mechanism of action would depend on the other reactants and conditions present .

Propriétés

IUPAC Name |

2-amino-4-benzyl-1-fluorosulfonyloxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3S/c14-19(16,17)18-13-7-6-11(9-12(13)15)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZLYZXRPQMRBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)OS(=O)(=O)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-benzyl-1-fluorosulfonyloxybenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[4-[(5-cyclohexyl-1,3,4-oxadiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2774979.png)

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2774986.png)

![5-(4-Methylbenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2774987.png)

![N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2774991.png)